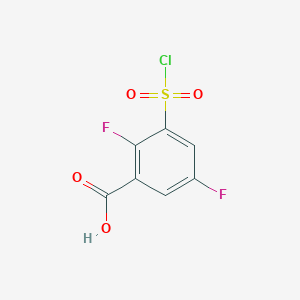
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,5-difluorobenzoic acid typically involves the chlorosulfonation of 2,5-difluorobenzoic acid. The reaction is carried out by treating 2,5-difluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,5-difluorobenzoic acid
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction. The reaction mixture is stirred for several hours until the completion of the reaction.
Product Isolation: The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The crude product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters such as temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent. The reaction is carried out in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the chlorosulfonyl group to a sulfone.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by the reduction of the chlorosulfonyl group.
Sulfone Derivatives: Formed by the oxidation of the chlorosulfonyl group.
Scientific Research Applications
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its ability to introduce the sulfonyl functional group into molecules.
Material Science: It is used in the preparation of functional materials such as polymers and resins with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,5-difluorobenzoic acid involves the reactivity of the chlorosulfonyl group. The chlorosulfonyl group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as lysine, serine, and cysteine. The modification of these residues can alter the activity and function of the target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the fluorine atoms.
2,5-Difluorobenzoic acid: Lacks the chlorosulfonyl group.
Chlorosulfonic acid: Contains the chlorosulfonyl group but lacks the benzoic acid moiety.
Uniqueness
3-(Chlorosulfonyl)-2,5-difluorobenzoic acid is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms on the benzene ring. The combination of these functional groups imparts unique reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H3ClF2O4S |
|---|---|
Molecular Weight |
256.61 g/mol |
IUPAC Name |
3-chlorosulfonyl-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(13,14)5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) |
InChI Key |
LGBNVUCZKQWBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















